molecular formula C24H19N3O2 B4717166 2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide

2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide

Cat. No. B4717166
M. Wt: 381.4 g/mol
InChI Key: FCRBLKSQBBOIKQ-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the acrylamide family, which is a class of organic compounds that have a wide range of applications in different fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide involves the inhibition of tubulin polymerization, which is essential for cell division. It binds to the colchicine-binding site on tubulin, preventing the formation of microtubules, leading to mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors, further inhibiting tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide is its potent anticancer activity and low toxicity in normal cells. It is also relatively easy to synthesize and purify, making it accessible for research. However, one of the limitations is that it has not been extensively studied in clinical trials, and its potential side effects and drug interactions are not well known.

Future Directions

For research on 2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide include further studies on its mechanism of action, potential drug interactions, and side effects. Additionally, clinical trials are needed to determine its efficacy and safety in humans. Further studies on its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases, are also warranted. Finally, the development of more efficient synthesis methods and analogs with improved properties is an area of interest for future research.

Scientific Research Applications

2-cyano-N-(3-methoxyphenyl)-3-(9-methyl-9H-carbazol-3-yl)acrylamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, it has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.

properties

IUPAC Name

(E)-2-cyano-N-(3-methoxyphenyl)-3-(9-methylcarbazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-27-22-9-4-3-8-20(22)21-13-16(10-11-23(21)27)12-17(15-25)24(28)26-18-6-5-7-19(14-18)29-2/h3-14H,1-2H3,(H,26,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBLKSQBBOIKQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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